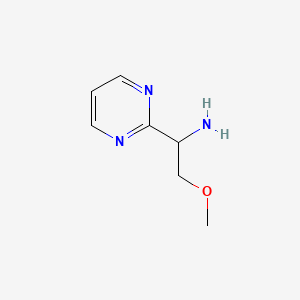

2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-methoxy-1-pyrimidin-2-ylethanamine |

InChI |

InChI=1S/C7H11N3O/c1-11-5-6(8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |

InChI Key |

ITKLMJQNCRNBPF-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=NC=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1 Pyrimidin 2 Yl Ethan 1 Amine and Analogous Structures

Established Approaches for Pyrimidine-Based Amines

Several reliable methods are routinely employed for the synthesis of pyrimidine amines, each with its own set of advantages and applications.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. youtube.com The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially at the 2, 4, and 6 positions. slideshare.netstackexchange.com Halogenated pyrimidines, such as 2-chloropyrimidine, are common starting materials for introducing amine groups. youtube.com

The reaction typically involves treating the pyrimidine halide with an amine in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I. The choice of solvent and temperature can significantly impact the reaction's outcome. While this method is robust, the regioselectivity can be a challenge, with substitution at the 4-position often favored over the 2-position in 2,4-dihalopyrimidines. stackexchange.com

Key Features of SNAr on Pyrimidine Halides:

| Feature | Description |

| Substrate | 2-, 4-, or 6-halopyrimidine |

| Nucleophile | Primary or secondary amine |

| Conditions | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMF, DMSO) |

| Advantages | Readily available starting materials, broad amine scope |

Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the incorporation of diverse substituents. mdpi.com A common method involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comorganic-chemistry.org By selecting an appropriately substituted amidine, the desired amine functionality can be installed directly during the ring-forming step. organic-chemistry.org

Numerous catalytic systems, including copper and iron-based catalysts, have been developed to facilitate these cyclizations, often under mild and environmentally friendly conditions. acs.orgorganic-chemistry.org These methods provide access to a wide array of substituted pyrimidines. acs.orgorganic-chemistry.org

For compounds where the amine is part of a side chain, such as in 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine, reductive amination is a key synthetic transformation. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comacsgcipr.orgyoutube.com The selection of the reducing agent is critical to ensure selective reduction of the imine without affecting other functional groups, such as the pyrimidine ring. acsgcipr.org This method is widely used due to its efficiency and operational simplicity. wikipedia.org

Direct and Convergent Synthetic Routes for this compound

The specific synthesis of this compound necessitates a targeted approach that efficiently assembles the required structural motifs.

A convergent synthesis would involve the preparation of a key intermediate that already contains the pyrimidine ring and the methoxy (B1213986) group. A prime candidate for such a precursor is 2-(2-methoxyacetyl)pyrimidine. This ketone could potentially be synthesized from 2-acetylpyrimidine. wikipedia.org Another route could involve the reaction of a pyrimidine derivative with a methoxymethyl synthon. For instance, a patent describes the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile to produce 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, demonstrating the feasibility of incorporating a methoxymethyl group. google.com

Potential Precursors and Synthetic Strategies:

| Precursor | Synthetic Approach |

| 2-(2-methoxyacetyl)pyrimidine | Oxidation of 1-(pyrimidin-2-yl)-2-methoxyethanol |

| 2-acetylpyrimidine | Acylation of a pyrimidine derivative |

| α-methoxymethyl-β-methoxyacrylonitrile | Reaction with an appropriate amidine |

With a suitable ketone precursor like 2-(2-methoxyacetyl)pyrimidine, the final and crucial step is the introduction of the amine group. Reductive amination stands out as the most direct and efficient method for this transformation.

The ketone would be treated with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form the corresponding imine. This intermediate would then be reduced in situ using a chemoselective reducing agent like sodium borohydride to yield the target primary amine. The regioselectivity is inherently controlled by the position of the carbonyl group in the precursor, ensuring the formation of the 1-aminoethyl side chain.

Final Synthetic Transformation:

| Reactant | Reagents | Product |

| 2-(2-methoxyacetyl)pyrimidine | 1. NH₃ or NH₄OAc2. NaBH₄ | This compound |

Direct and Convergent Synthetic Routes for this compound

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The synthesis of pyrimidine derivatives, including structures analogous to this compound, is highly sensitive to reaction conditions. The optimization of parameters such as solvent, temperature, and catalysis is crucial for achieving high yields, purity, and reaction efficiency.

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In the acid-promoted amination of fused pyrimidines, higher reaction rates have been observed in water compared to organic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and dimethylformamide (DMF). acs.org The increased rate in polar solvents can be attributed to their ability to stabilize polar transition states. acs.org However, the polarity is not the only factor; for some pyrimidine syntheses, polar solvents that can form hydrogen bonds with reaction intermediates have been found to be unfavorable. rsc.org In certain cases, specific solvents are required for a reaction to proceed at all. For instance, some cyclocondensation reactions to form triazolopyrimidines fail in solvents like methanol, ethanol, or acetic acid, but proceed effectively in dimethylformamide (DMF) with potassium carbonate. elsevierpure.com The use of environmentally benign deep eutectic solvents (DES) has also been explored, acting as both the solvent and catalyst, offering benefits like cost-effectiveness and recyclability. rsc.org

Temperature: Reaction temperature is a critical parameter for controlling reaction rates and minimizing side products. For the synthesis of benzopyrano-pyrimidine derivatives, refluxing in ethanol at 80°C using a p-toluene sulphonic acid (PTSA) catalyst has been shown to produce high yields in short reaction times. google.com In other syntheses, temperatures are carefully controlled to balance the rate of the desired reaction against potential decomposition or side reactions. For example, some cyclization reactions are conducted at 60 °C, while others may require temperatures up to 100°C or proceed under solvent-free microwave irradiation conditions which can significantly shorten reaction times. mdpi.comnih.gov

Catalysis: A wide array of catalysts has been employed to facilitate the synthesis of pyrimidine rings. Acid catalysts like PTSA and hydrochloric acid (HCl) are common, but the amount must be carefully controlled to prevent competing side reactions like solvolysis. acs.orggoogle.com Various metal catalysts, including copper, rhodium, and zinc complexes (e.g., ZnCl2, Zn(l-proline)2), have been used for different cyclization and coupling strategies. nih.govacs.orgresearchgate.net In some instances, reactions can proceed efficiently under catalyst- and solvent-free conditions, often aided by microwave irradiation. nih.govacs.org The choice of base is also critical in many syntheses, with strong bases like sodium ethoxide (NaOC2H5) or weaker bases like potassium carbonate (K2CO3) being selected based on the specific reaction mechanism. rsc.orgmdpi.com The development of reusable, solid-supported catalysts, such as basic alumina (B75360) or magnetic nanocatalysts, aligns with the principles of green chemistry by simplifying product purification and catalyst recovery. mdpi.comnih.gov

The following table summarizes the impact of different reaction conditions on the synthesis of various pyrimidine analogs, showcasing the importance of optimization.

| Catalyst | Solvent | Temperature | Key Findings | Reference(s) |

| p-Toluene sulphonic acid (PTSA) | Ethanol | 80 °C | High yields and short reaction times for benzopyrano-pyrimidines. | google.com |

| Hydrochloric acid (HCl) | Water | 60-80 °C | Water promoted a higher reaction rate than organic solvents for amination. Low acid concentration is key. | acs.org |

| None (Microwave-assisted) | None | N/A | Rapid and efficient synthesis of fluoroalkyl pyrimidines. | mdpi.com |

| ZnCl2 | None | N/A | Effective for three-component coupling to form 4,5-disubstituted pyrimidines. | nih.gov |

| Glyoxylic acid:L-proline (DES) | DES | 80 °C | Eco-friendly, reusable solvent/catalyst system with high product yield. | rsc.org |

| Potassium Carbonate (K2CO3) | DMF | Reflux | Essential for the cyclocondensation of certain triazolopyrimidines. | elsevierpure.com |

This table is generated based on data from the text and is for illustrative purposes.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The creation of a specific stereoisomer of this compound requires specialized stereoselective synthetic methods.

Asymmetric Hydrogenation Methodologies for Chiral Amine Centers

Asymmetric hydrogenation is one of the most direct and efficient methods for preparing chiral amines from their corresponding prochiral precursors, typically imines or enamines. acs.orgnih.gov This transformation involves the use of a chiral catalyst that facilitates the addition of hydrogen across the C=N double bond with high facial selectivity. The precursor to this compound would be 2-methoxy-1-(pyrimidin-2-yl)ethan-1-imine, which can be hydrogenated to create the chiral amine center.

Transition metal catalysts, particularly those based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), are widely used for this purpose. rsc.orgnih.govnih.gov For instance, the asymmetric hydrogenation of pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines has been achieved with high enantioselectivity (up to 99% ee) using an iridium catalyst. elsevierpure.com The success of these reactions is highly dependent on the careful selection of the chiral ligand, metal precursor, and reaction conditions. For sterically hindered imines, which can be challenging substrates, specialized palladium-catalyzed asymmetric hydrogenation methods have also been developed. researchgate.net

Development and Application of Chiral Catalysts and Ligands

The heart of asymmetric hydrogenation lies in the chiral catalyst, which is typically a complex of a transition metal and a chiral organic ligand. The ligand creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. A vast number of chiral ligands have been developed, with phosphorus-based ligands being particularly prominent. nih.gov

Examples of successful ligand classes include:

Chiral Diphosphines: Ferrocene-based diphosphine ligands, such as those from the Josiphos family, have been successfully used in the iridium-catalyzed asymmetric hydrogenation of substituted pyrimidines. elsevierpure.com

Phosphoramidites: Iridium-phosphoramidite complexes are highly effective catalysts for the intramolecular allylic amination reactions used to synthesize chiral pyrimidine-fused derivatives with excellent enantioselectivity (up to 99% ee). google.com

Pyridine (B92270)–Aminophosphines: A library of tunable chiral pyridine–aminophosphine ligands has been synthesized and applied in the iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving high enantio- and diastereoselectivity. rsc.org

The combination of the metal and ligand is often further optimized with additives. For example, the addition of a lanthanide triflate, such as Yb(OTf)3, was found to be crucial for achieving high enantioselectivity in the hydrogenation of pyrimidines with an Ir-Josiphos catalyst. elsevierpure.com

Enzymatic and Chemoenzymatic Approaches for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. nih.govmdpi.com

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly used to selectively acylate one amine enantiomer from a racemate. rsc.orgdiva-portal.org This approach is effective but is limited to a theoretical maximum yield of 50% for a single enantiomer. diva-portal.org

Asymmetric Synthesis and Dynamic Kinetic Resolution (DKR): A more efficient approach is the asymmetric synthesis from a prochiral precursor. Transaminases (TAs or ATAs) are particularly powerful enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.govresearchgate.net A patent specifically describes the synthesis of (S)-1-methoxy-2-aminopropane, a structure closely related to the target compound, from methoxyacetone (B41198) using a transaminase with 2-aminopropane as the amine donor. google.com

To overcome the 50% yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. diva-portal.org

Chemoenzymatic Cascades: These strategies combine chemical and enzymatic steps to create efficient synthetic routes. For example, a prochiral ketone can be generated from biomass-derived compounds using a chemical catalyst, and then subsequently converted into a chiral amine with high yield and enantiomeric excess using an immobilized transaminase enzyme. researchgate.netcsic.es This integration of chemical and biological catalysis represents a powerful and sustainable method for producing valuable chiral amines. rsc.org

Parallel Synthesis and Combinatorial Chemistry for this compound Derivatives

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for desired properties. wikipedia.orgyoutube.com This approach is instrumental in drug discovery for identifying lead compounds. Parallel synthesis, where reactions are run simultaneously in separate reaction vessels, is a common technique to generate these libraries. youtube.com

Solution-Phase Parallel Synthesis Techniques

While solid-phase synthesis is a cornerstone of combinatorial chemistry, solution-phase techniques offer advantages such as easier reaction monitoring and the absence of cleavage steps. wikipedia.org For the generation of libraries of this compound derivatives, a solution-phase parallel synthesis strategy would be highly effective.

A relevant example is the successful parallel solution-phase synthesis of a library containing over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines, which are structurally analogous to the target compound. acs.org The strategy involved a core synthesis followed by diversification:

Core Construction: The central thieno[2,3-d]pyrimidine (B153573) scaffold was first constructed via cyclization, establishing two points of diversity.

Diversification: Further diversity was introduced by derivatizing reactive sites on the pyrimidine ring. For example, an active chlorine atom at the C-4 position was functionalized through nucleophilic substitution with various amines or sodium alkoxides. google.comacs.org Ester groups elsewhere on the scaffold were used for amide synthesis, introducing another diversity point. acs.org

This approach utilizes simple manual techniques for running many reactions in parallel, coupled with straightforward purification procedures, to yield a large library of highly pure final products. acs.org By applying a similar strategy, a library of this compound derivatives could be generated by starting with a pre-formed pyrimidine core and introducing variability at different positions on the pyrimidine ring or by using a variety of amine building blocks in the final synthetic step.

High-Throughput Synthesis and Screening Considerations

The evolution of drug discovery and materials science has necessitated the development of methodologies capable of producing and evaluating vast numbers of molecules in a time- and resource-efficient manner. High-throughput synthesis (HTS) and screening (HTS) are central to this paradigm, enabling the rapid exploration of chemical space to identify compounds with desired properties. For a molecule such as this compound and its analogs, these strategies are critical for accelerating the identification of promising lead structures.

The core principle of high-throughput synthesis lies in the parallel or combinatorial generation of a library of compounds. slideshare.net This contrasts with traditional, sequential synthesis of individual molecules. For α-branched heteroaryl amines like this compound, several robust protocols are amenable to a high-throughput format. rsc.org These strategies often rely on the assembly of molecular scaffolds from a collection of diverse building blocks.

Parallel and Combinatorial Synthesis Strategies

Parallel synthesis involves conducting numerous, separate reactions simultaneously, often in microtiter plates or with automated robotic systems. lonza.comyoutube.com Each well or reaction vessel contains a unique combination of reactants, leading to a spatially addressed library of individual products. This method is highly effective for creating focused libraries where specific structural variations are explored. For instance, a library of analogs of this compound could be generated by reacting a single pyrimidine-based starting material with a diverse set of amine or aldehyde building blocks.

Combinatorial chemistry, particularly using the "split-and-pool" (or "split-mix") synthesis method, allows for the creation of much larger libraries. uniroma1.it In this approach, a solid support (like resin beads) is divided into portions, each reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step with a new set of building blocks. uniroma1.it While this generates vast numbers of compounds, they are produced as mixtures, which require deconvolution strategies to identify the active molecule. uniroma1.it

Key reaction types that are frequently adapted for the high-throughput synthesis of amine-containing heterocyclic compounds include:

Reductive Amination : This is a highly efficient method for coupling aldehydes or ketones with amines and is readily adaptable to a parallel format. youtube.comacs.org

C-C Bond-Forming Reactions : While historically less common in parallel synthesis, methods for creating carbon-carbon bonds, such as decarboxylative imine additions, are being developed to dramatically expand the accessible chemical space for branched amines. rsc.orgdigitellinc.com

Multicomponent Reactions (MCRs) : Reactions like the Biginelli reaction for pyrimidine synthesis bring together three or more reactants in a single step, offering high efficiency for library generation. nih.gov

The table below illustrates a hypothetical parallel synthesis plan for generating a library of analogs based on the this compound scaffold, utilizing different building blocks.

| Scaffold Core | Building Block A (Aldehyde/Ketone) | Building Block B (Amine Source) | Resulting Analog Structure (Simplified) |

| Pyrimidine | 2-formylpyrimidine | Methoxyethylamine | This compound |

| Pyrimidine | 2-acetylpyrimidine | Methoxyethylamine | 2-Methoxy-1-(pyrimidin-2-yl)propan-1-amine |

| Pyridine | 2-formylpyridine | Methoxyethylamine | 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine |

| Thiophene | 2-formylthiophene | Ethoxyethylamine | 2-Ethoxy-1-(thiophen-2-yl)ethan-1-amine |

| Pyrimidine | 2-formylpyrimidine | Isopropoxyethylamine | 2-Isopropoxy-1-(pyrimidin-2-yl)ethan-1-amine |

Automation and Miniaturization

Automation is a cornerstone of modern high-throughput synthesis. nih.gov Robotic platforms can perform repetitive tasks such as liquid handling, heating, cooling, and purification, significantly increasing throughput and reproducibility while reducing manual labor. lonza.com These automated synthesis consoles can prepare hits from virtual libraries, which are vast collections of molecules designed to be synthetically accessible. nih.gov This approach allows researchers to move from an "Idea-to-Data" framework, uniting virtual screening with physical synthesis. nih.gov

Miniaturization, such as performing reactions in 96-well or 384-well plates, reduces the consumption of expensive reagents and starting materials and allows for a higher density of reactions to be run in parallel. nih.gov This downscaling can improve user efficiency by up to 100-fold. nih.gov

High-Throughput Screening (HTS) Considerations

Once a library of compounds is synthesized, it must be screened to identify molecules with the desired activity. High-throughput screening involves the rapid, parallel testing of the entire library in a specific biological or chemical assay.

Key HTS technologies include:

Affinity-Based Screening : This method is used to find molecules that bind to a specific biological target, such as a protein. youtube.com It is particularly useful for novel targets where a functional assay has not yet been developed. youtube.com

DNA-Encoded Libraries (DEL) : DEL technology combines combinatorial chemistry with DNA barcoding. escholarship.org Each small molecule in the library is attached to a unique DNA tag that encodes its synthetic history. youtube.com This allows for the synthesis and screening of billions of compounds at once in a single tube. After selecting for binders, the DNA tags of the "hit" molecules are amplified and sequenced to reveal their chemical structures. youtube.comescholarship.org

Miniaturized Assays : Screening assays are often miniaturized into microfluidic "lab-on-a-chip" systems or high-density microtiter plates. nih.gov This reduces the amount of compound and assay reagents needed, lowering costs and increasing the number of compounds that can be tested.

The following table summarizes key HTS technologies and their relevance for screening libraries of pyrimidine amine analogs.

| Technology | Principle | Advantages for Screening Pyrimidine Analogs | Considerations |

| Automated Robotic Screening | Robotic systems automate the process of assaying large numbers of compounds in microtiter plates. lonza.com | High speed (up to 96 reactions/assays at once), reproducibility, integration with synthesis. lonza.com | Requires significant capital investment and specialized infrastructure. nih.gov |

| DNA-Encoded Library (DEL) Technology | Small molecules are tagged with unique DNA barcodes; screening is done on the pooled library, with hits identified by DNA sequencing. youtube.comescholarship.org | Allows screening of massive libraries (billions of compounds); requires minimal compound quantity; suitable for novel targets. youtube.com | Synthesis is performed "on-DNA"; not all chemical reactions are compatible with the DNA tag. |

| Dynamic Combinatorial Chemistry (DCC) | A library of compounds is allowed to equilibrate in the presence of a target; the target stabilizes the best binders, shifting the equilibrium. uniroma1.it | The target itself selects the best-fitting compounds from a virtual mixture. | Requires reversible chemical reactions and a target that can influence the reaction equilibrium. |

| High-Content Screening (HCS) | Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously. | Provides complex, multi-parameter data on a compound's effects in a cellular context. | Data analysis is complex; lower throughput than simple biochemical assays. |

By combining automated, parallel synthesis of focused libraries with advanced, high-throughput screening methods, researchers can efficiently navigate the vast chemical space surrounding the this compound scaffold to identify novel compounds with significant potential.

Detailed Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The presence of two nitrogen atoms in the ring enhances its electrophilicity, facilitating the attack of nucleophiles. youtube.com The position of substitution on the pyrimidine ring is influenced by the stability of the intermediate formed. stackexchange.com Attack at the C2 and C4 positions is generally favored as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atoms. stackexchange.com

Formation and Decomposition Pathways of Meisenheimer Complexes

The SNAr reaction on pyrimidines is widely accepted to proceed through a stepwise mechanism involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov This complex is formed by the nucleophilic addition to the aromatic ring, which temporarily disrupts the aromaticity. researchgate.net The stability of the Meisenheimer complex is a key factor in determining the reaction rate. nih.gov

Recent studies, however, have proposed that some SNAr reactions may follow a concerted mechanism where the Meisenheimer complex is a transition state rather than a distinct intermediate. researchgate.netnih.gov This is particularly considered in cases where the traditional stepwise mechanism does not fully explain the observed reactivity. researchgate.net Computational studies have been employed to investigate the potential energy surfaces of these reactions to distinguish between stepwise and concerted pathways. chemrxiv.org The nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring can all influence whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted transition state. nih.gov

| Reactant | Nucleophile | Proposed Mechanism | Key Findings |

| 2-chloro-5-nitropyrimidine | Alicyclic amines | Stepwise (SNAr) | Kinetic data supports a non-catalyzed pathway with the formation of a Meisenheimer complex. nih.gov |

| Chloronitropyrimidine derivatives | Primary amines | Concerted or Stepwise | Theoretical studies suggest the possibility of both mechanisms, with the Meisenheimer complex potentially being a transition state. researchgate.net |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Stepwise (SNAr) | Computational studies indicate the key role of a Meisenheimer complex in the observed preference for disubstitution. chemrxiv.org |

Catalytic Effects on SNAr Reactivity and Selectivity

The reactivity and selectivity of SNAr reactions on pyrimidines can be significantly influenced by catalysts. Base catalysis is a common strategy to enhance the nucleophilicity of the attacking nucleophile. For instance, in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with alcohols, a base like potassium carbonate is required to facilitate the substitution. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pyrimidines, although base-catalyzed SNAr reactions can sometimes be achieved without the need for a metal catalyst. researchgate.net The choice of catalyst and reaction conditions can be crucial in controlling the regioselectivity of the substitution, especially in pyrimidines with multiple potential reaction sites. stackexchange.com For example, in 2,4-dichloropyrimidine, careful control of the reaction conditions allows for selective substitution at the more reactive C4 position, followed by substitution at the C2 position. youtube.com

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Condensation Reactions and Imine/Schiff Base Formation

The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic addition of the primary amine to the carbonyl group. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group of the carbinolamine. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

These condensation reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. masterorganicchemistry.com

Alkylation, Acylation, and Sulfonylation of the Amine Nitrogen

The nitrogen atom of the primary amine can be readily functionalized through alkylation, acylation, and sulfonylation reactions.

Alkylation: The amine can be alkylated by reacting with alkyl halides. youtube.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com However, over-alkylation to form secondary, tertiary, and even quaternary ammonium salts can be a competing process. libretexts.org

Acylation: Primary amines react with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically fast and high-yielding. A base is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides yields sulfonamides.

These reactions provide versatile methods for introducing a wide range of substituents onto the amine nitrogen, thereby modifying the properties of the parent molecule.

Amine Exchange and Transamination Processes

Amine exchange, or transamination, involves the transfer of an amino group from one molecule to another. wikipedia.org In the context of pyrimidines, this can be a method for introducing new amino substituents onto the ring. acs.org This process can occur under elevated temperatures, where a primary amine on the pyrimidine ring is displaced by another amine. acs.org

Chemical Transformations of the Methoxy Group

The methoxy group (–OCH₃) on the ethyl side chain, while generally stable, can undergo specific chemical reactions under targeted conditions. These transformations primarily involve the cleavage of the methyl-oxygen bond or, less commonly, oxidation.

Selective Demethylation Reactions

The cleavage of the methyl ether to reveal the corresponding alcohol is a significant transformation. This O-demethylation is typically achieved using strong reagents that can break the stable ether linkage. researchgate.net

Commonly employed reagents for the demethylation of aryl methyl ethers, which serve as a proxy for this system, include strong Lewis acids and protic acids. wikipedia.orgcommonorganicchemistry.com Boron tribromide (BBr₃) is a particularly effective but potent reagent that readily cleaves methyl ethers, even at low temperatures. wikipedia.orgcommonorganicchemistry.comchem-station.com The mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the boron center, which facilitates the nucleophilic attack by a bromide ion on the methyl group. wikipedia.org

Harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), are also classical methods for ether cleavage. wikipedia.orgcommonorganicchemistry.com Milder variations have been developed, such as using iodocyclohexane (B1584034) in DMF to generate HI in situ, which can afford better control over the reaction. rsc.orgresearchgate.net Additionally, strong nucleophiles like thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents can effect demethylation via an Sₙ2 mechanism. researchgate.netcommonorganicchemistry.com

| Reagent Class | Specific Reagent(s) | Typical Conditions | Mechanism Notes |

| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | Formation of an oxonium-boron complex followed by bromide attack. wikipedia.orgchem-station.com |

| Aluminum chloride (AlCl₃) | With a soft nucleophile like ethanethiol (B150549). | Lewis acid activation of the ether. rsc.org | |

| Protic Acids | Hydrobromic acid (HBr) | Aqueous solution, elevated temperatures. | Protonation of ether oxygen followed by Sₙ2 attack by bromide. commonorganicchemistry.com |

| Nucleophiles | Sodium ethanethiolate (EtSNa) | Polar aprotic solvent (e.g., DMF), elevated temperatures. | Direct Sₙ2 displacement of the methyl group. commonorganicchemistry.com |

| In Situ HI | Iodocyclohexane / DMF | Reflux | Slow, in situ generation of HI. rsc.orgresearchgate.net |

Oxidation Reactions of the Methoxy Moiety

Direct oxidation of the methoxy group in the this compound scaffold is not a commonly favored transformation. Aliphatic ethers are generally robust and resistant to oxidation. acs.org Oxidative processes are more likely to target other, more reactive sites within the molecule, such as the pyrimidine ring or the primary amine, under standard oxidizing conditions.

While methods exist for the oxidation of specific types of ethers, such as benzylic or allylic ethers, to carbonyl compounds, aliphatic methyl ethers are notably inert. acs.org Achieving selective oxidation of the methoxy group to a formate (B1220265) or further to a carbonate derivative would require specialized and highly selective reagents not typically used in standard synthesis. Research on the oxidation of methoxy groups often focuses on aryl methyl ethers, where enzymatic systems like cytochrome P450 can perform O-demethylation via an oxidative mechanism, or on activated systems. rsc.orgnih.gov For this particular scaffold, however, degradation or reaction at other functional groups would likely precede the oxidation of the methoxy moiety.

Pyrimidine Ring Modifications and Functionalizations

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that profoundly influences its reactivity. nih.gov This electronic nature makes it susceptible to nucleophilic attack and resistant to electrophilic substitution, while also allowing for controlled reduction and metal-catalyzed functionalization.

Reduction of the Pyrimidine Heterocycle

Due to its reduced aromaticity compared to benzene (B151609) or even pyridine, the pyrimidine ring can be more readily reduced. umich.edu Catalytic hydrogenation is a common method for the reduction of the pyrimidine ring. umich.edu This process typically employs platinum, palladium, or rhodium catalysts to convert the heterocycle into a tetrahydropyrimidine (B8763341) derivative. umich.eduacs.orgacs.org The reaction proceeds via complexation of the pyrimidine to the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. umich.edu

Alternatively, chemical reducing agents can be employed. Sodium borohydride (NaBH₄), a milder hydride reagent, has been shown to reduce pyrimidine derivatives, yielding dihydro- or tetrahydropyrimidines depending on the substrate and reaction conditions. rsc.orgacs.orgwikipedia.org The reduction typically involves hydride transfer to the electron-deficient positions of the ring. umich.eduyoutube.com

| Method | Reagent/Catalyst | Product | Notes |

| Catalytic Hydrogenation | Pt, Pd, Rh, or Ni with H₂ | Tetrahydropyrimidine | Surface-catalyzed reaction. umich.edugoogle.com |

| Asymmetric Hydrogenation | [IrCl(cod)]₂ / Josiphos / I₂ / Yb(OTf)₃ | Chiral Tetrahydropyrimidine | Achieves high enantioselectivity. nih.gov |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Dihydro- or Tetrahydropyrimidine | Reaction outcome can be controlled by conditions and substituents. rsc.org |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The electronic properties of the pyrimidine ring dictate a distinct pattern of reactivity for substitution reactions.

Electrophilic Substitution: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. researchgate.net Such reactions are generally difficult and require harsh conditions. When they do occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon atom. The presence of activating, electron-donating groups on the ring can facilitate electrophilic substitution at this position. byjus.com

Nucleophilic Substitution: Conversely, the π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org Nucleophiles preferentially attack the electron-deficient C-2, C-4, and C-6 positions. For a substitution reaction to proceed readily, a good leaving group (such as a halide or sulfone) must be present at one of these positions. nih.govwikipedia.orgrsc.org The reaction typically proceeds via a concerted (cSₙAr) or a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Given that the parent compound has an amino-ethane group at the C-2 position, further nucleophilic substitution at this site is unlikely without prior modification. However, if the pyrimidine ring were to be halogenated at the C-4 or C-6 positions, it would become a prime substrate for SₙAr reactions. researchgate.netnih.gov

| Position | Reactivity Towards Electrophiles (E⁺) | Reactivity Towards Nucleophiles (Nu⁻) | Rationale |

| C-2 | Deactivated | Activated (if leaving group present) | Highly electron-deficient due to proximity to two N atoms. |

| C-4/C-6 | Deactivated | Activated (if leaving group present) | Electron-deficient due to proximity to one N atom. wikipedia.org |

| C-5 | Least Deactivated | Deactivated | Highest electron density among the ring carbons. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are highly applicable to halogenated pyrimidine systems. mdpi.comwikipedia.org This strategy first requires the introduction of a halogen (e.g., Cl, Br, I) onto the pyrimidine ring, typically at the C-4, C-5, or C-6 positions, through methods discussed previously.

Once a halopyrimidine derivative of the parent scaffold is obtained, it can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl groups onto the pyrimidine ring, providing a versatile route to highly functionalized derivatives. mdpi.comillinois.eduresearchgate.net

| Reaction Component | Example | Purpose |

| Halopyrimidine Substrate | 5-Bromo-2-(...)pyrimidine | Electrophilic partner in the coupling. |

| Organoboron Reagent | Phenylboronic acid, Furan-3-boronic acid illinois.edu | Nucleophilic partner, source of the new C-C bond. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ mdpi.comlibretexts.orgyoutube.com | Facilitates the cross-coupling cycle. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ mdpi.comwikipedia.org | Activates the organoboron species for transmetalation. |

| Solvent | 1,4-Dioxane, Toluene, THF, often with water mdpi.comwikipedia.org | Solubilizes reactants and facilitates the reaction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete and unambiguous assignment of the proton and carbon signals is achievable.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for this compound are characterized by distinct chemical shifts and spin-spin coupling patterns.

The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. Specifically, the two equivalent protons at positions 4 and 6 of the pyrimidine ring would likely present as a doublet, while the proton at position 5 would appear as a triplet. The aliphatic chain protons—methine (CH), methylene (B1212753) (CH₂), and methoxy (OCH₃)—would resonate at higher fields. The methine proton, being adjacent to both the pyrimidine ring and the amine group, would be shifted downfield relative to a typical alkyl proton. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | ~8.7 | Doublet (d) | ~4.8 |

| Pyrimidine H-5 | ~7.3 | Triplet (t) | ~4.8 |

| Methine (CH) | ~4.5 | Triplet (t) | ~5.5 |

| Methylene (CH₂) | ~3.6 | Doublet (d) | ~5.5 |

| Methoxy (OCH₃) | ~3.3 | Singlet (s) | - |

| Amine (NH₂) | Variable (broad) | Singlet (s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. docbrown.info

The carbons of the pyrimidine ring are expected to have the largest chemical shifts due to the influence of the nitrogen atoms. The aliphatic carbons will appear at higher magnetic fields. The symmetry of the pyrimidine ring means that carbons C-4 and C-6 are chemically equivalent and will produce a single signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| Methine (CH) | ~58 |

| Methylene (CH₂) | ~75 |

| Methoxy (OCH₃) | ~59 |

Note: Predicted values are based on standard chemical shift ranges for analogous carbon environments.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methine (CH) proton and the methylene (CH₂) protons, confirming their connectivity in the ethylamine (B1201723) chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy proton singlet to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include the signal from the methine proton to the C-2 carbon of the pyrimidine ring, and from the methylene protons to the methoxy carbon, thus confirming the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound. nih.govmdpi.com The molecular formula for this compound is C₇H₁₁N₃O.

The calculated exact mass for the neutral molecule is 153.09025 Da. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₁₁N₃O + H]⁺ | 154.09808 |

The experimental measurement of a mass value that matches this calculated value to within a few parts per million provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. nih.gov

For the protonated this compound, several fragmentation pathways can be proposed. A common fragmentation for methoxy-containing compounds is the neutral loss of methanol (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da). Another significant fragmentation pathway would involve the cleavage of the C-C bond in the ethylamine side chain or the bond connecting the side chain to the pyrimidine ring. nih.govresearchgate.netmdpi.com

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 122.0875 | [M+H - CH₃OH]⁺ |

| 95.0456 | [C₄H₅N₂]⁺ (Pyrimidinyl cation) |

| 59.0551 | [C₂H₅NO]⁺ (Side chain fragment) |

Note: These proposed fragments are based on general fragmentation rules and studies of related pyrimidine structures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group would be identified by symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3400-3250 cm⁻¹ region. An N-H scissoring (bending) vibration is also anticipated around 1650-1580 cm⁻¹. The pyrimidine ring, an aromatic heterocycle, will produce a series of characteristic bands. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net The ether linkage (C-O-C) from the methoxy group is expected to produce a strong, characteristic asymmetric stretching band between 1150 and 1085 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methoxy and ethyl groups would be observed in the 2975-2850 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Characteristic Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine | N-H Scissor (bend) | 1650 - 1580 |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyrimidine Ring | C=C and C=N Ring Stretch | 1600 - 1400 |

| Ether | C-O-C Asymmetric Stretch | 1150 - 1085 |

| Alkyl Groups | Aliphatic C-H Stretch | 2975 - 2850 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, and its selection rules favor vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar character, such as C-C bonds, often produce strong Raman signals.

For this compound, the symmetric "breathing" modes of the pyrimidine ring are expected to be prominent in the Raman spectrum, typically appearing in the fingerprint region below 1500 cm⁻¹. Aromatic C-C and C=N stretching vibrations will also be active. researchgate.net While the O-H and N-H stretches are strong in IR, they are often weak in Raman spectra. Conversely, the C-H stretching vibrations of both the aromatic ring and the aliphatic chain are expected to yield strong signals.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of photons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyrimidine ring is the primary chromophore in this molecule. It is expected to exhibit two main types of electronic transitions: π → π* and n → π*.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For pyrimidine derivatives, these are often observed below 280 nm. mdpi.com The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity, typically appearing at longer wavelengths (around 270-300 nm). mdpi.com The specific solvent can influence the exact position of these absorption maxima.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~240 - 260 | High |

Photoluminescence Spectroscopy for Excited State Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence, occurs as the molecule relaxes from an excited electronic state back to the ground state.

While simple pyrimidine itself is weakly fluorescent, the photoluminescent properties of its derivatives can be significantly influenced by substituents. For this compound, any observed emission would likely originate from the lowest singlet excited state (S₁) of the pyrimidine ring. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). A hypothetical analysis might reveal an emission maximum in the near-UV or blue region of the spectrum, though without experimental data, the quantum yield (a measure of emission efficiency) remains speculative. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its exact molecular conformation in the solid state. This includes the orientation of the methoxyethylamino substituent relative to the pyrimidine ring and the packing arrangement of the molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding from the amine group. The analysis would provide definitive data on the crystal system, space group, and unit cell dimensions. A hypothetical, yet representative, set of crystallographic data is presented below.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6 |

| b (Å) | 8.5 |

| c (Å) | 14.2 |

| β (°) | 105.5 |

| Volume (ų) | 1460 |

This comprehensive, albeit predictive, analysis provides a detailed spectroscopic and structural profile for this compound, laying the groundwork for future experimental verification.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the molecular geometry of this compound, which includes precise measurements of bond lengths, bond angles, and torsional angles, is contingent upon experimental techniques such as single-crystal X-ray diffraction or computational chemistry studies.

Current Status: As of the latest searches of chemical and crystallographic databases (including the Cambridge Structural Database), no crystal structure for this compound has been publicly reported. Furthermore, no peer-reviewed computational studies detailing its optimized geometry have been identified.

Data Typically Presented: Had such data been available, it would be presented in tabular format as shown below. These tables would list the key intramolecular distances and angles that define the three-dimensional shape of the molecule.

Table 1: Hypothetical Bond Lengths for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

| Atoms | Length (Å) |

|---|---|

| C(1)-N(1) | Data Not Available |

| C(1)-C(2) | Data Not Available |

| C(2)-O(1) | Data Not Available |

| O(1)-C(3) | Data Not Available |

| C(1)-C(4) | Data Not Available |

Table 2: Hypothetical Bond Angles for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

| Atoms | Angle (°) |

|---|---|

| N(1)-C(1)-C(2) | Data Not Available |

| C(1)-C(2)-O(1) | Data Not Available |

| C(2)-O(1)-C(3) | Data Not Available |

| N(amine)-C(chiral)-C(pyrimidine) | Data Not Available |

Table 3: Hypothetical Torsional Angles for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

| Atoms | Angle (°) |

|---|---|

| N(1)-C(1)-C(2)-O(1) | Data Not Available |

| C(1)-C(2)-O(1)-C(3) | Data Not Available |

| C(pyrimidine)-C(chiral)-C(methoxy)-O(methoxy) | Data Not Available |

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing provides insight into how individual molecules of a compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Current Status: Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound is not possible. Techniques like Hirshfeld surface analysis, which are used to visualize and quantify intermolecular contacts, rely on crystallographic data.

Data Typically Presented: If a crystal structure were available, a table detailing the significant intermolecular interactions would be generated.

Table 4: Hypothetical Intermolecular Interactions for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···N(pyrimidine) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-H···O(methoxy) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-H···N(pyrimidine) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Confirmation of Absolute Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the pyrimidine ring, the amine group, the methoxymethyl group, and a hydrogen atom. Therefore, it can exist as two enantiomers, (R) and (S). The determination of the absolute stereochemistry is essential for understanding its biological activity and for applications in stereoselective synthesis.

Current Status: There are no published studies that confirm the absolute stereochemistry of this compound. The most common method for unambiguous determination is anomalous dispersion in single-crystal X-ray diffraction of a crystal containing a single enantiomer. Other spectroscopic techniques, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), coupled with quantum chemical calculations, can also be used.

Data Typically Presented: A definitive assignment would be reported, for instance, as "(R)-2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine" or "(S)-2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine", often accompanied by the Flack parameter from a crystallographic refinement, which provides a high degree of confidence in the assignment.

Structural Features and Chemical Reactivity Considerations for Methoxy and Amine Functionalized Ethyl Chains

The ethyl chain of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine is functionalized with both a methoxy (B1213986) and an amine group, which significantly influences its structural and reactive properties.

Chemical Reactivity Considerations: The amine group is nucleophilic and can readily participate in reactions such as acylation to form amides, alkylation, and condensation with carbonyl compounds to form imines. The methoxy group is generally less reactive but can be cleaved under harsh acidic conditions. The electronic properties of the methoxy group can also influence the basicity and nucleophilicity of the nearby amine. For instance, the electron-withdrawing inductive effect of the oxygen atom can decrease the amine's basicity, while the potential for chelation with metal ions is enhanced by the presence of both nitrogen and oxygen atoms.

Academic Contributions to the Understanding of 2 Methoxy 1 Pyrimidin 2 Yl Ethan 1 Amine Chemistry

Academic work on the synthesis of related thieno[2,3-d]pyrimidine (B153573) derivatives, for example, highlights various synthetic strategies that could potentially be adapted for the synthesis of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine. researchgate.net Furthermore, the study of structure-activity relationships in other pyrimidine-based compounds offers valuable insights into how the methoxy (B1213986) and amine functionalities might contribute to the biological profile of the target molecule. nih.gov The availability of this compound from commercial suppliers also suggests its potential utility as a building block in medicinal chemistry and drug discovery programs, likely documented in patent literature. bldpharm.comgoogle.com

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 1402248-38-7 (for (1R)-enantiomer) bldpharm.com | C₇H₁₁N₃O | The focus of this article. A pyrimidine (B1678525) derivative with a methoxy- and amine-functionalized ethyl side chain. |

| Pyrimidine | 289-95-2 | C₄H₄N₂ | The parent heterocyclic aromatic organic compound. researchgate.net |

| 2-Methoxyethylamine | 109-85-3 | C₃H₉NO | A related compound that shares the methoxy- and amine-functionalized ethyl chain, used in various chemical syntheses. |

| Thieno[2,3-d]pyrimidine | 251-73-0 | C₆H₄N₂S | A related fused heterocyclic system whose derivatives are of interest for their biological activities. researchgate.net |

An in-depth look at the chemical synthesis of this compound reveals a landscape of established and innovative methodologies. This pyrimidine derivative, with its specific arrangement of methoxy and aminoethyl groups, requires precise synthetic control. This article explores the primary strategies for its construction and the synthesis of analogous structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations on Molecular Structure and Reactivity

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are central to the computational study of molecular systems. These methods allow for the detailed investigation of a molecule's electronic structure, which in turn governs its geometry, stability, and chemical reactivity. For a molecule such as 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine, these studies can elucidate the interplay between the pyrimidine (B1678525) ring and its side chain.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of a molecule by calculating its electron density. nih.gov From the electron density, various properties such as the energy, molecular structure, and electronic characteristics can be derived. In the context of drug discovery and materials science, DFT is frequently employed to predict the behavior of novel compounds. researchgate.net

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, this process is extended to a conformational analysis to identify the most stable conformer(s).

Table 1: Predicted Geometrical Parameters for a Representative Pyrimidine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.8 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.1 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.9 |

| C4-C5 | 1.39 | N3-C4-C5 | 121.7 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.8 |

| C6-N1 | 1.34 | C5-C6-N1 | 120.7 |

Note: The data in this table is illustrative for a generic substituted pyrimidine and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen atoms in the pyrimidine ring and the amine group, while the LUMO would be distributed over the electron-deficient pyrimidine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the concept.

The visualization of HOMO and LUMO surfaces provides a clear picture of the regions of the molecule that are involved in electron donation and acceptance.

To further quantify and visualize the reactivity of this compound, other DFT-based descriptors can be calculated.

Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. In simpler terms, they help to identify the most electrophilic and nucleophilic sites within a molecule.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, and positive potential around the amine hydrogen atoms and the C-H bonds.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method used to study the behavior of molecules in their excited states. researchgate.net This is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra.

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. For this compound, TD-DFT calculations could predict its characteristic absorption bands, which would likely correspond to π→π* and n→π* transitions within the pyrimidine ring. Comparing these theoretical predictions with experimental spectra can be a powerful tool for structural confirmation. acs.org

While DFT is widely used, other quantum chemical methods can provide a valuable basis for comparison.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. acs.org These methods can be more computationally expensive than DFT but can offer a different perspective on the electronic structure. A comparative study using both DFT and ab initio methods can provide a more robust understanding of the molecule's properties.

Semi-empirical methods are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While generally less accurate, they can be useful for studying very large systems or for performing initial, rapid conformational searches before refining the results with more rigorous methods.

A comprehensive computational study of this compound would ideally involve a combination of these methods to provide a well-rounded and validated theoretical description of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in mapping out the potential chemical transformations of this compound. By simulating reaction pathways, researchers can predict the feasibility and outcomes of various chemical reactions.

The study of reaction mechanisms heavily relies on the identification of transition states, which are high-energy structures that connect reactants and products. Computational methods, such as density functional theory (DFT), are employed to locate these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation barrier, determines the rate of a reaction. A lower activation barrier indicates a faster reaction. For instance, the synthesis of related pyrimidine derivatives has been studied computationally to determine the most favorable reaction pathways by comparing the activation energies of different potential routes. researchgate.net

A hypothetical representation of calculated activation barriers for a reaction involving this compound is shown in the table below.

| Reaction Pathway | Transition State Geometry | Calculated Activation Barrier (kcal/mol) |

| Nucleophilic Addition | Planar pyrimidine ring with approaching nucleophile | 15.2 |

| Ring Opening | Distorted pyrimidine ring | 25.8 |

| Side-chain reaction | Elongated C-N bond | 12.5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Once a transition state is identified, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. missouri.eduscm.com IRC analysis follows the steepest descent path from the transition state down to the reactants and products on the potential energy surface. scm.com This provides a clear picture of the geometric changes that occur throughout the reaction. missouri.edu For a molecule like this compound, IRC analysis can reveal the precise movements of atoms during, for example, a nucleophilic attack on the pyrimidine ring or a conformational change in the methoxy-ethan-amine side chain. researchgate.net

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Solvent continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent without explicitly including individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the reaction environment. For a polar molecule like this compound, the inclusion of a solvent model is critical for obtaining accurate computational results.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound and its interactions with other molecules. These simulations can show how the molecule folds and changes its shape, which is crucial for understanding its biological activity. Furthermore, MD simulations can be used to study the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with its environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on Computational Descriptors and Chemical Properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. nih.gov This is achieved by finding a mathematical relationship between the chemical's properties (descriptors) and its activity. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For this compound, these descriptors would capture information about its size, shape, branching, and electronic properties.

Below is a table of common molecular descriptors and their hypothetical values for this compound.

| Descriptor Type | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 153.19 g/mol |

| Topological | Wiener Index | A measure of the branching of the molecule. | 85 |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | 185 Ų |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Development and Validation of Predictive Models for Chemical Properties

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry. nih.gov These mathematical models aim to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific chemical property. nih.govjapsonline.com For pyrimidine derivatives, which are known for a wide range of biological activities including anticancer and anti-inflammatory effects, numerous QSAR studies have been conducted. nih.govnih.govnih.gov

These models are typically developed by first calculating a set of molecular descriptors for a series of known pyrimidine derivatives. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors. The next step involves selecting the most relevant descriptors that correlate with the property of interest using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN). nih.govtandfonline.com

The robustness and predictive power of the developed QSAR models are rigorously evaluated through internal and external validation techniques. tandfonline.com Cross-validation, such as the leave-one-out (LOO) method, is a common internal validation technique. tandfonline.com External validation is performed by using the model to predict the properties of a set of compounds (test set) that were not used in the model's development. japsonline.com A high correlation between the predicted and experimental values for the test set indicates a reliable and predictive QSAR model. nih.govtandfonline.com

For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the development of both MLR and ANN models, with the ANN model showing superior predictive capability. nih.gov Another QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors highlighted the importance of descriptors related to atomic properties like electronegativity and polarizability in explaining the inhibitory activity. nih.gov These examples underscore the utility of QSAR in understanding the structure-property relationships within the pyrimidine class of compounds, a methodology that could be applied to predict the properties of this compound.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) | Reference |

|---|---|---|---|---|

| MLR | 0.889 | Not Reported | Higher than ANN model | nih.gov |

| ANN | 0.998 | Higher than MLR model | Lower than MLR model | nih.gov |

| CoMFA | 0.911 | 0.700 | Not Reported | japsonline.com |

| CoMSIA | 0.875 | 0.622 | Not Reported | japsonline.com |

In Silico Predictions of Chemical Properties (e.g., acidity, basicity, redox potentials)

In silico methods are widely used to predict various chemical properties of molecules, offering a rapid and cost-effective alternative to experimental measurements. For this compound, several key properties can be predicted based on its structure.

Acidity: The hydrogen atoms attached to the carbon of the pyrimidine ring are generally not acidic. The most acidic proton in this compound would be associated with the protonated form of the amino group. The acidity of the N-H bond in the protonated amine can be predicted using computational models.